3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol
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Overview
Description
3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol is an organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of a fluorine atom at the third position and a trifluoromethoxy group at the fourth position on the phenyl ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 4-trifluoromethoxybenzene.
Halogenation: The first step involves the halogenation of 3-fluorophenol to introduce a trifluoromethoxy group at the para position. This can be achieved using reagents like trifluoromethoxy iodide (CF3OI) in the presence of a base such as potassium carbonate (K2CO3).
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 4-trifluoromethoxybenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst, a base, and a suitable solvent like tetrahydrofuran (THF).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethoxy group contribute to its high reactivity and ability to form strong interactions with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the fluorine atom at the third position.
3-Fluoro-4-methoxyphenol: Similar structure but has a methoxy group instead of a trifluoromethoxy group.
3,5-Bis(trifluoromethyl)phenol: Contains two trifluoromethyl groups instead of one trifluoromethoxy group.
Uniqueness
3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-fluoro-5-[4-(trifluoromethoxy)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFIGCPHMUZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684521 |
Source
|
Record name | 5-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261458-85-8 |
Source
|
Record name | 5-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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